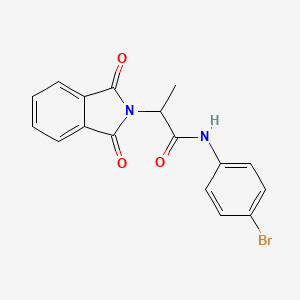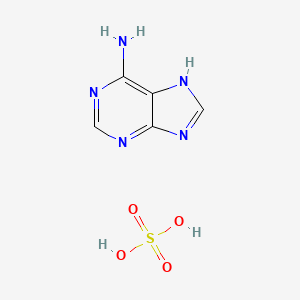
Adenine sulphate
Übersicht
Beschreibung
Adenine Sulphate is a sulphate salt form of adenine, which is a purine derivative and a nucleobase with a variety of roles in biochemistry . It has a wide range of chemical and biochemical roles in vivo and in vitro, acting as a regulatory molecule, a precursor, substrate, or cofactor in diverse biochemical pathways .
Synthesis Analysis
Adenine Sulphate has been used in the synthesis of heterocyclic compounds. For instance, a new Cu (II) complex supported into MCM-41 channels modified with adenine (Cu (II)-Adenine-MCM-41) was developed as a reusable and heterogeneous catalyst for the synthesis of 5-substituted 1 H -tetrazoles and 1 H -indazolo [1,2-b]phthalazine-triones .
Molecular Structure Analysis
The linear formula of Adenine Sulphate is C5H5N5 · 1/2H2SO4, and its molecular weight is 184.17 .
Chemical Reactions Analysis
Adenine Sulphate has a wide range of chemical and biochemical roles. It acts as a precursor, substrate, or cofactor in diverse biochemical pathways . It has been used as a corrosion inhibitor in chemical mechanical polishing .
Physical And Chemical Properties Analysis
Adenine Sulphate is a white to pale cream powder . Its solubility is reported in water (4 mg/ml), ethanol (<1mg/mL at 25°C), DMSO (<1mg/mL at 25°C), and HCl (10 mg/ml) .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Adenine sulphate is a purine nucleobase with a wide range of chemical and biochemical roles. It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD) and signaling molecules (cAMP) . It’s also used in the synthesis of 2,6,9-Trisubstituted Purine Derivatives, which have potential roles as apoptosis-inducing agents in cancer cell lines .
Plant Tissue Culture
Adenine sulphate has been used in plant tissue culture to enhance shoot multiplication. For instance, in the in vitro propagation of Syzygium cumini, a valuable multipurpose tree, the application of adenine sulphate led to the production of a maximum of 14 shoots .
Inhibition of Shoot Tip Necrosis
Adenine sulphate has been found to inhibit shoot tip necrosis (STN), a common problem in micropropagation. In the case of Syzygium cumini, the problem of leaf abscission and STN was considerably reduced by the application of adenine sulphate .
Enhancement of Shoot Regeneration
Adenine sulphate, when supplied in combination with glutamine, has been found to enhance shoot multiplication significantly in Ficus religiosa, a valuable multipurpose forest tree .
Chemical Synthesis
Adenine sulphate is used in the synthesis of various chemical compounds. For example, it’s used in the synthesis of N-benzyl-9H-purin-6-amine, a compound provided to early discovery researchers as part of a collection of unique chemicals .
Biochemical Research
Adenine sulphate plays a key role in various biochemical pathways. It’s a component of DNA, RNA, and various cofactors and signaling molecules, making it crucial for a wide range of biochemical research applications .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Adenine sulfate, also known as 9H-purin-6-amine sulfate, is a purine derivative that plays a crucial role in various biochemical processes. Its primary targets are the enzymes involved in nucleic acid synthesis, particularly DNA and RNA .
Mode of Action
Adenine sulfate interacts with its targets by acting as a precursor for the synthesis of nucleic acids. It is incorporated into the DNA and RNA chains during their synthesis, influencing the structure and function of these macromolecules .
Biochemical Pathways
Adenine sulfate is involved in diverse biochemical pathways. It acts as a precursor, substrate, or cofactor in these pathways. For instance, it is a key component in the synthesis of adenosine triphosphate (ATP), a molecule that stores and transfers energy within cells. It also plays a role in the formation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological responses .
Pharmacokinetics
Its metabolism likely involves conversion to other purine derivatives, and it is probably excreted in the urine .
Result of Action
The incorporation of adenine sulfate into nucleic acids can influence the function of genes and proteins, potentially affecting a wide range of cellular processes. Its role in ATP and cAMP synthesis also implicates it in energy transfer and signal transduction within cells .
Action Environment
The action of adenine sulfate can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its stability and reactivity. Additionally, the presence of other molecules, such as enzymes and cofactors, can influence its ability to participate in biochemical reactions .
Eigenschaften
IUPAC Name |
7H-purin-6-amine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.H2O4S/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVRUTWJRIKTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956273 | |
| Record name | Sulfuric acid--3H-purin-6-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenine sulphate | |
CAS RN |
34791-69-0, 321-30-2 | |
| Record name | 9H-Purin-6-amine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34791-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenine sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034791690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--3H-purin-6-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



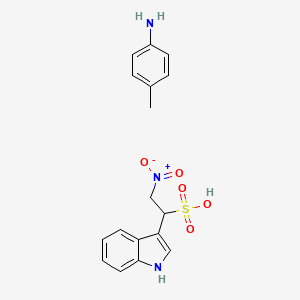
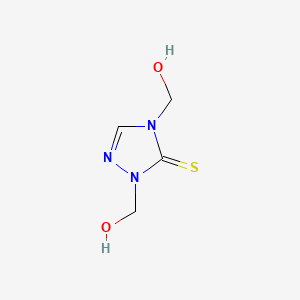
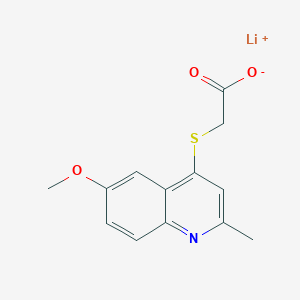
![3,8-dinitro-4H,9H-dipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione](/img/structure/B7760017.png)
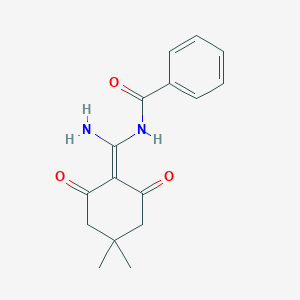

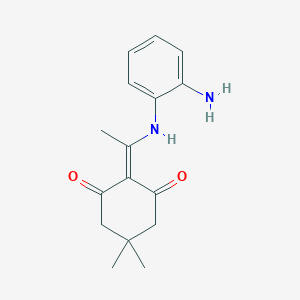
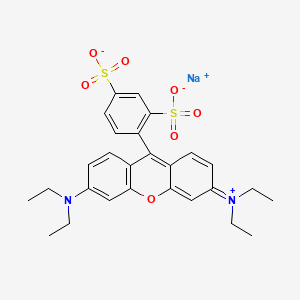
![[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B7760052.png)

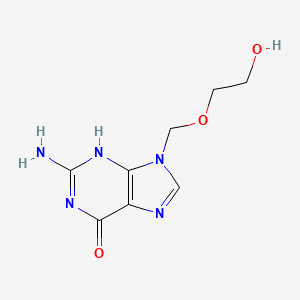

![b]Furan-21-yl acetate](/img/structure/B7760086.png)
